1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid
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Overview
Description
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. The presence of the ethoxycarbonyl and fluoro substituents in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through cyclization reactions involving pyrrole derivatives and suitable electrophiles.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethoxycarbonylation: The ethoxycarbonyl group can be introduced using ethyl chloroformate in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl and fluoro groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Ethoxycarbonyl)-6-fluoroindolizine-3-carboxylic acid can be compared with other indolizine derivatives, such as:
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: This compound also contains an ethoxycarbonyl group but has a different core structure, leading to different chemical and biological properties.
Quisqualic acid analogs: These compounds contain similar functional groups but differ in their core structure and biological activity.
Properties
Molecular Formula |
C12H10FNO4 |
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Molecular Weight |
251.21 g/mol |
IUPAC Name |
1-ethoxycarbonyl-6-fluoroindolizine-3-carboxylic acid |
InChI |
InChI=1S/C12H10FNO4/c1-2-18-12(17)8-5-10(11(15)16)14-6-7(13)3-4-9(8)14/h3-6H,2H2,1H3,(H,15,16) |
InChI Key |
PXHRVWRRDIGXKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C(=C1)C(=O)O)F |
Origin of Product |
United States |
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